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# (+)-Catechin Hydrate physicochemical properties

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An In-depth Technical Guide to the Physicochemical Properties of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(+)-Catechin is a polyphenolic flavonoid compound, belonging to the flavan-3-ol subclass, and is abundantly found in various natural sources such as tea leaves, cocoa, and fruits.[1][2][3] It is recognized for its potent antioxidant properties, which contribute to its potential health benefits, including roles in mitigating oxidative stress and modulating cellular signaling pathways.[4][5][6] As a subject of extensive research in pharmacology and drug development, a thorough understanding of its physicochemical properties is paramount for formulation, bioavailability studies, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of (+)-Catechin Hydrate, detailed experimental protocols for their determination, and a visualization of its role in antioxidant signaling pathways.

# **Core Physicochemical Properties**

The fundamental physicochemical properties of **(+)-Catechin Hydrate** are summarized in the tables below. These data are essential for predicting its behavior in biological systems and for the development of analytical methods.



Table 1: General Physicochemical Data for (+)-Catechin

**Hvdrate** 

Property	Value	Source(s)
Synonyms	D-(+)-Catechin, Catechuic Acid, Cyanidol	[1]
Molecular Formula	C15H14O6 • XH2O	[1][7]
Molecular Weight	290.27 g/mol (anhydrous)	[1][2][7]
Appearance	Crystalline solid; White to Off- White or yellow powder	[1][2][8]
Purity	≥98% (HPLC)	[1][8]
Storage Temperature	2-8°C, Sealed in dry conditions	[2][8][9]
Stability	≥ 4 years (at -20°C)	[1]
pKa (Predicted)	9.54 ± 0.10	[2][9]
LogP (Predicted)	0.490 - 0.51	[9][10]

**Table 2: Melting Point of (+)-Catechin** 



Form	Melting Point (°C)	Notes	Source(s)
Hydrate	~200 (decomposes)	The hydrate form often decomposes upon heating.	[2][11]
Anhydrous	175 - 177	This is a commonly cited range for the anhydrous form.	[8][12]
Racemic (dl-Catechin)	212 - 216	The racemic mixture has a higher melting point.	[11]
General	214	Reported value, likely for the anhydrous or racemic form.	[10]

**Table 3: Solubility of (+)-Catechin Hydrate** 



Solvent	Solubility	Temperature	Source(s)
Ethanol	~100 mg/mL	Not specified	[1]
Ethanol	50 mg/mL	50 mg/mL Not specified	
DMSO	~50 mg/mL	mg/mL Not specified	
Dimethylformamide (DMF)	~100 mg/mL	Not specified	[1]
PBS (pH 7.2)	~1.6 mg/mL	Not specified	[1]
Water	2.26 g/L	298.75 K (25.6°C)	[13]
Water	576 g/L	415.85 K (142.7°C)	[13]
Water-Ethanol Mixtures	Solubility increases with temperature and ethanol concentration.	277.6–331.2 K	[14]
Acetonitrile	Slightly soluble	Not specified	[2][9]
Methanol	Slightly soluble	Not specified	[2][9]
Hot Water	Soluble	Not specified	[11]
Cold Water	Slightly soluble	Not specified	[11]
Ether	Slightly soluble	Not specified	[11]

Table 4: Spectroscopic Data for (+)-Catechin



Technique	Parameter	Value	Solvent	Source(s)
UV/Vis Spectroscopy	λmax (Band II)	~280 nm	Not specified	[1]
<sup>1</sup> H NMR	Chemical Shifts (δ, ppm)	2.50, 2.84, 3.97, 4.56, 5.85, 5.92, 6.71, 6.76, 6.83	Methanol	[10]
<sup>13</sup> C NMR	Full assignment available	See reference	Acetone-d <sub>6</sub>	[15]
Optical Activity	[α]/D	+26±2°	c = 1 in H <sub>2</sub> O	

# **Experimental Protocols**

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline common experimental protocols relevant to the properties of **(+)-catechin hydrate**.

## **Melting Point Determination**

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this occurs over a narrow range (0.5-1.0°C).[16] Impurities typically lower and broaden the melting range.[16][17]

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry (+)-catechin hydrate is packed into a thin-walled capillary tube (sealed at one end) to a height of 1-2 mm.[18][19]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[16][18] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.[16]
- Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point.[16] Constant stirring of the heating bath is necessary for uniform temperature distribution.[18]



• Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded.[16][20] The melting point is reported as the range T1-T2.

# **Solubility Determination**

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a reliable technique for determining thermodynamic solubility.[21]

Methodology: Shake-Flask Method

- Preparation: An excess amount of (+)-catechin hydrate is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed flask.[21]
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.
- Quantification: The concentration of (+)-catechin in the clear, saturated solution is
  determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HighPerformance Liquid Chromatography (HPLC).[14][22] The solubility is then expressed in
  units such as mg/mL or g/L.

## **UV-Vis Spectrophotometry**

UV-Vis spectroscopy is used to identify flavonoids based on their characteristic absorption spectra, which arise from the conjugated aromatic systems in their structure.[23]

#### Methodology

 Solution Preparation: A dilute solution of (+)-catechin hydrate is prepared in a suitable solvent (e.g., methanol or ethanol).[23]



- Spectrum Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-500 nm) using a spectrophotometer, with the pure solvent used as a blank.[24]
- Analysis: Flavonoids like catechin typically exhibit two main absorption bands. Band I (300-390 nm) is associated with the B-ring (cinnamoyl system), and Band II (240-280 nm) is associated with the A-ring (benzoyl system).[23] For (+)-catechin, the primary absorption maximum (λmax) is observed around 280 nm.[1]

## Signaling Pathway Involvement and Visualization

(+)-Catechin and other catechins are known to exert their biological effects, particularly their antioxidant activity, by modulating various cellular signaling pathways.[3][4][25] They can act as direct antioxidants by scavenging reactive oxygen species (ROS) and chelating metal ions, or as indirect antioxidants by influencing gene expression and protein activity.[4]

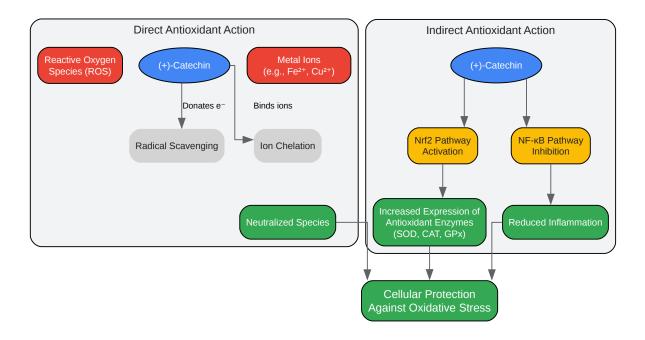
## **Antioxidant Signaling Mechanism of Catechins**

Catechins can influence key pathways sensitive to oxidative stress, such as the NF-kB and Nrf2 pathways.[25][26]

- NF-κB Pathway Inhibition: In response to oxidative stress, the transcription factor NF-κB is typically activated, leading to the expression of pro-inflammatory genes. Catechins, notably EGCG, can inhibit the activation of NF-κB, thereby reducing the inflammatory response.[3] [25]
- Nrf2 Pathway Activation: Catechins can induce the activation of the Keap1/Nrf2/ARE signaling pathway. This leads to the transcription of various antioxidant and detoxification enzymes, enhancing the cell's endogenous defense against oxidative stress.[4][26]

The following diagram illustrates the dual antioxidant action of catechins.





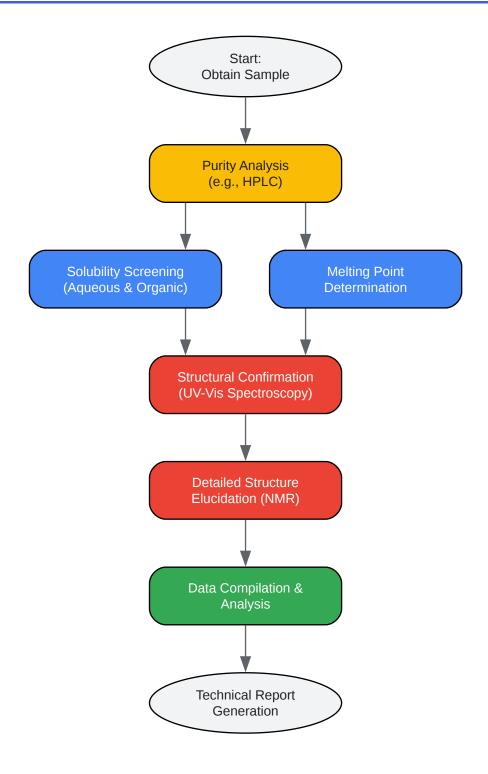
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Caption: Dual antioxidant mechanisms of (+)-Catechin.

# **Experimental Workflow Visualization**

The logical flow of experiments is critical in research and development. The following diagram outlines a typical workflow for the characterization of a flavonoid compound like **(+)-catechin hydrate**.





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Caption: Workflow for physicochemical characterization.



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